5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Overview
Description
The compound 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like acetic acid or trifluoroacetic acid, which help in the regioselective introduction of substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group like a halogen or an alkyl group .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, the compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit enzymes like CDK2 makes it a candidate for cancer treatment .
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with molecular targets like enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-Cyclopropyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Uniqueness
What sets 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its trifluoromethyl group, for example, enhances its metabolic stability and bioavailability .
Properties
IUPAC Name |
[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-10-7-15(29-25-10)14-3-2-6-26(14)18(28)13-9-17-23-12(11-4-5-11)8-16(19(20,21)22)27(17)24-13/h7-9,11,14H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGJSNBMYHYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.